molecular formula C8H16O3 B14590449 2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane CAS No. 61562-05-8

2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane

Cat. No.: B14590449
CAS No.: 61562-05-8
M. Wt: 160.21 g/mol
InChI Key: YREBCVOVYYSNDK-UHFFFAOYSA-N
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Description

2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring structure containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. For instance, the reaction between acetaldehyde and ethylene glycol in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions such as temperature and pressure, and using efficient separation techniques to isolate the desired product. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring into other functional groups.

    Substitution: The ethoxy and trimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding aldehydes or ketones, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-4,4,5-trimethyl-1,3-dioxolane involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethyl-1,3-dioxolane: Similar in structure but lacks the ethoxy group.

    2,2,4-Trimethyl-1,3-dioxolane: Another structural isomer with different substitution patterns.

    1,3-Dioxolane: The parent compound without any substituents.

Uniqueness

2-Ethoxy-4,4,5-trimethyl-1,3-dioxolane is unique due to the presence of both ethoxy and trimethyl groups, which impart distinct chemical properties and reactivity. This makes it more versatile in various chemical reactions compared to its similar counterparts .

Properties

CAS No.

61562-05-8

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethoxy-4,4,5-trimethyl-1,3-dioxolane

InChI

InChI=1S/C8H16O3/c1-5-9-7-10-6(2)8(3,4)11-7/h6-7H,5H2,1-4H3

InChI Key

YREBCVOVYYSNDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1OC(C(O1)(C)C)C

Origin of Product

United States

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